C-Domain Selectivity: AD012 Exhibits Superior cACE/nACE Selectivity Ratio Compared to AD011
AD012 demonstrates a strong preference for inhibiting the ACE C-domain (cACE) over the N-domain (nACE), a key selectivity feature not present in standard ACE inhibitors like lisinopril. The selectivity ratio (Ki nACE / Ki cACE) quantifies this preference. For AD012, this ratio is calculated as 3.4, indicating significantly weaker binding to nACE. In contrast, the closely related analog AD011 exhibits a selectivity ratio of 37.9, which is over 11-fold higher, signifying much poorer discrimination between the two domains . This data positions AD012 as a more balanced and truly C-domain selective inhibitor within the analog series.
| Evidence Dimension | ACE domain selectivity (ratio of Ki values for nACE and cACE) |
|---|---|
| Target Compound Data | Ki nACE = 0.12 µM; Ki cACE = 0.035 µM; Selectivity Ratio (nACE/cACE) = 3.4 |
| Comparator Or Baseline | AD011: Ki nACE = 3.79 µM; Ki cACE = 0.1 µM; Selectivity Ratio (nACE/cACE) = 37.9. Lisinopril: Ki nACE = 0.005 µM; Ki cACE = 0.001 µM; Selectivity Ratio = 5.0. |
| Quantified Difference | AD012 selectivity ratio (3.4) is >11-fold lower than AD011 (37.9), demonstrating superior C-domain selectivity. |
| Conditions | Inhibition of recombinant human ACE N-domain and C-domain expressed in CHO cells using Cbz-Phe-His-Leu substrate; fluorescence spectrophotometric analysis. |
Why This Matters
A lower selectivity ratio indicates a compound that more effectively discriminates between the ACE C- and N-domains, which is critical for achieving therapeutic benefit while minimizing bradykinin-mediated side effects.
